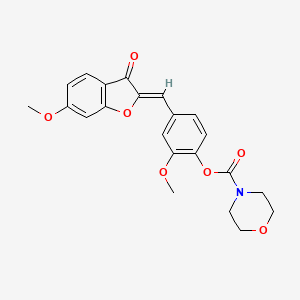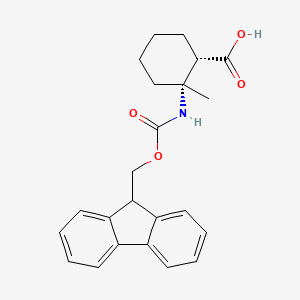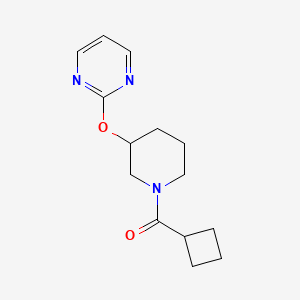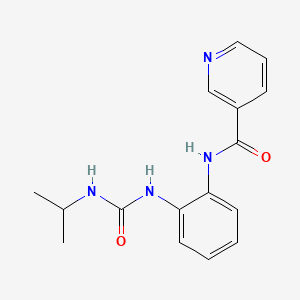
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate" is a complex organic molecule that appears to be related to the field of morpholine derivatives and their chemical properties. Morpholine derivatives are known for their varied applications in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. Paper describes the synthesis of novel 2-morpholine carboxylic acid derivatives, which are then further elaborated to create a unique ring system, 1-aza-4-oxabicyclo[3.3.1]non-6-one, and eventually to an ortho-methoxy benzamide derivative. Although the specific compound is not mentioned, the synthesis route in paper could potentially be adapted or provide insights into the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, given the presence of a benzofuran moiety, a morpholine ring, and a carboxylate group. The structure would exhibit characteristics such as aromaticity, heterocyclic components, and potentially conjugated systems, which could affect its reactivity and interactions with other molecules. The exact structure would need to be elucidated using spectroscopic methods such as IR, NMR, and MS, as mentioned in paper for a different compound, to confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The ester group in the morpholine-4-carboxylate moiety could be subject to hydrolysis or transesterification reactions. The methoxy groups on the benzofuran and phenyl rings could be involved in nucleophilic substitution reactions or could influence the electron density of the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions. The synthesis route described in paper for a quinazoline derivative, which includes a morpholine moiety, suggests that the morpholine ring can be involved in reactions with halogenated compounds, which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and boiling point, would be determined by its molecular structure. The presence of multiple aromatic rings and a morpholine ring could suggest moderate to low solubility in water, with better solubility in organic solvents. The chemical properties would include acidity or basicity of the morpholine nitrogen, the potential for hydrogen bonding due to the ester group, and the stability of the benzofuran system. These properties would be crucial for understanding the compound's behavior in biological systems or in further chemical reactions.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) in "The Journal of Organic Chemistry" explored heterocyclic derivative syntheses using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. The research produced various derivatives, including tetrahydrofuran, dioxolane, and oxazoline, which are relevant to the structure of interest. These compounds were synthesized under specific catalytic and temperature conditions, demonstrating the versatility of similar structures in organic synthesis (Bacchi et al., 2005).
Synthetic Methods of Alkylazulenes and Azulene
Yasunami et al. (1993), in the "Bulletin of the Chemical Society of Japan," described a method for synthesizing methyl 3-alkylazulene-1-carboxylates by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines. This research highlights the potential of using similar morpholine-based structures in the synthesis of azulene derivatives, a class of compounds with applications in various fields including organic electronics and pharmaceuticals (Yasunami et al., 1993).
Azuleno Derivatives Synthesis
Fujimori et al. (1986) in "Chemistry Letters" detailed the synthesis of new heterocyclic compounds, including azuleno derivatives, by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This study provides insights into the potential applications of compounds structurally related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate in the development of new heterocyclic compounds with potential pharmaceutical applications (Fujimori et al., 1986).
Computational Study and In Vitro Anti-Tuberculosis Activity
A 2011 study by Bai et al. in the "Journal of Molecular Structure" conducted a computational study and in vitro evaluation of the anti-tuberculosis activity of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide derivatives. This research demonstrates the potential of morpholine derivatives in the development of new anti-tuberculosis agents, highlighting the significance of morpholine-based structures in medicinal chemistry (Bai et al., 2011).
Propiedades
IUPAC Name |
[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-15-4-5-16-18(13-15)29-20(21(16)24)12-14-3-6-17(19(11-14)27-2)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUIEMPCBAMWRG-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)


![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)


